molecular formula C9H9F2NO3 B13461682 Methyl3-amino-5-(difluoromethoxy)benzoate

Methyl3-amino-5-(difluoromethoxy)benzoate

Cat. No.: B13461682
M. Wt: 217.17 g/mol
InChI Key: GLFFMNMVQNYQSF-UHFFFAOYSA-N
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Description

Methyl3-amino-5-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.1695 g/mol . This compound is known for its unique structure, which includes an amino group and a difluoromethoxy group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl3-amino-5-(difluoromethoxy)benzoate involves several steps. One common method includes the reaction of 3-amino-5-hydroxybenzoic acid with difluoromethyl ether in the presence of a base to form the difluoromethoxy group. This intermediate is then esterified with methanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl3-amino-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl3-amino-5-(difluoromethoxy)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-amino-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl3-amino-5-(difluoromethoxy)benzoate can be compared with similar compounds such as methyl 5-amino-2-(difluoromethoxy)benzoate and 4-fluorobenzylamine . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the difluoromethoxy group in this compound makes it unique, as it can influence the compound’s reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 3-amino-5-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-6(12)4-7(3-5)15-9(10)11/h2-4,9H,12H2,1H3

InChI Key

GLFFMNMVQNYQSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(F)F)N

Origin of Product

United States

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